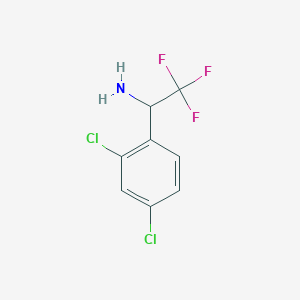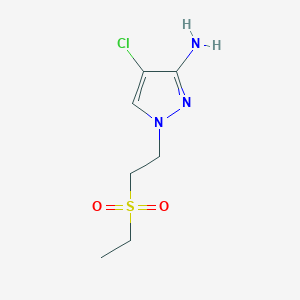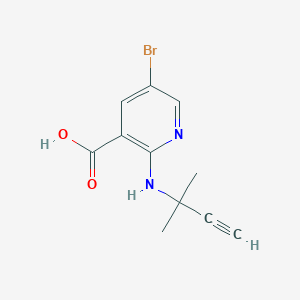
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that features a cyclopropylamino group and a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multiple steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the 1,2,4-Triazole Ring: This step involves the formation of the triazole ring through cyclization reactions.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Research: The compound’s effects on biological systems are of interest, particularly in cancer research.
Industrial Chemistry: It can be used as a building block for more complex molecules in industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The cyclopropylamino group and the triazole ring can interact with enzymes or receptors, leading to various biological effects. These interactions can modulate pathways involved in cell proliferation, apoptosis, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)benzoate
- Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate
Uniqueness
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
methyl 2-(cyclopropylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16N4O2/c1-16-10(15)9(13-8-2-3-8)4-5-14-7-11-6-12-14/h6-9,13H,2-5H2,1H3 |
InChI-Schlüssel |
DGELTMUIRRVUJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCN1C=NC=N1)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)


![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13639914.png)
![3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)



![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)





